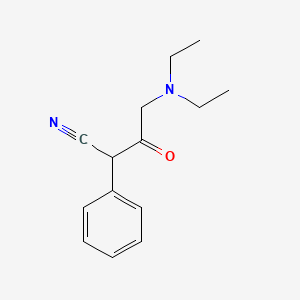![molecular formula C18H21N3O2 B4240307 N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240307.png)
N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide
Vue d'ensemble
Description
N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide, also known as IBR2, is a small molecule inhibitor that has been extensively studied for its potential application in cancer research. This molecule has been shown to inhibit the activity of the enzyme NADPH oxidase 4 (NOX4), which plays a crucial role in the production of reactive oxygen species (ROS) in cancer cells.
Mécanisme D'action
N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide inhibits the activity of NOX4, which is a key enzyme in the production of ROS in cancer cells. ROS play a crucial role in cancer cell proliferation, survival, and metastasis. By inhibiting the activity of NOX4, N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide reduces the production of ROS, which leads to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide has been shown to have a selective inhibitory effect on NOX4, with no significant effect on other NOX isoforms. This molecule has also been shown to reduce the production of ROS in cancer cells, which leads to the inhibition of cancer cell growth and survival. In addition, N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which may improve the efficacy of these treatments.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied for its potential application in cancer research, which makes it a valuable tool for cancer researchers. However, N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide has some limitations for lab experiments. It has a relatively low yield of synthesis, which may limit its availability for some researchers. In addition, N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide has not been extensively studied for its potential application in non-cancer diseases, which limits its potential use in other areas of research.
Orientations Futures
There are several future directions for research on N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide. One area of research is to further investigate the molecular mechanism of action of N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide. This will help to better understand how this molecule inhibits the activity of NOX4 and reduces the production of ROS in cancer cells. Another area of research is to investigate the potential application of N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide in combination with other cancer treatments, such as immunotherapy. This may improve the efficacy of these treatments and reduce the risk of cancer recurrence. Finally, future research should investigate the potential application of N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide in non-cancer diseases, such as fibrosis and inflammation. This may expand the potential use of this molecule in other areas of research.
Applications De Recherche Scientifique
N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide has been extensively studied for its potential application in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-{2-[(4-isopropylbenzoyl)amino]ethyl}isonicotinamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy. This molecule has also been studied for its potential application in the treatment of fibrosis and inflammation.
Propriétés
IUPAC Name |
N-[2-[(4-propan-2-ylbenzoyl)amino]ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-13(2)14-3-5-15(6-4-14)17(22)20-11-12-21-18(23)16-7-9-19-10-8-16/h3-10,13H,11-12H2,1-2H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDCSSMRCQNXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NCCNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-imidazole](/img/structure/B4240224.png)

![ethyl 4-{[(3-methylphenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B4240249.png)
![2-chloro-N-methyl-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4240253.png)
![N-{2-[(4-tert-butylbenzoyl)amino]ethyl}isonicotinamide](/img/structure/B4240270.png)
![1'-(2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4240271.png)
![N-benzyl-2-[(cyclopropylcarbonyl)(methyl)amino]benzamide](/img/structure/B4240278.png)

![4-[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4240286.png)

![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4240297.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)propanamide](/img/structure/B4240308.png)

